1-(3,5-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine
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Overview
Description
1-(3,5-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of two benzyl groups substituted with methoxy groups at different positions The piperazine ring serves as the core structure, providing a scaffold for the attachment of these benzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dimethoxybenzyl chloride and 2,3,4-trimethoxybenzyl chloride.
Nucleophilic Substitution: The piperazine ring undergoes nucleophilic substitution reactions with the benzyl chlorides. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution.
Reaction Conditions: The reaction is typically conducted in an organic solvent, such as dichloromethane or toluene, at elevated temperatures (e.g., 60-80°C) to ensure complete conversion of the starting materials to the desired product.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize production costs. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the benzyl rings can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with strong nucleophiles such as sodium hydride can lead to the formation of hydroxyl or alkyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO), alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Corresponding amine derivatives.
Substitution: Hydroxyl or alkyl derivatives.
Scientific Research Applications
1-(3,5-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent. It may exhibit activity against certain receptors or enzymes, making it a candidate for drug development.
Biological Studies: Researchers investigate the compound’s effects on biological systems, including its interactions with cellular components and its potential therapeutic benefits.
Chemical Biology: The compound is used as a tool to study various biochemical pathways and molecular mechanisms.
Industrial Applications: The compound may find use in the synthesis of other complex molecules or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(3,5-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use, such as its role in medicinal chemistry or biological studies.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine: Similar structure with different substitution pattern on the benzyl ring.
1-(3,5-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine: Similar structure with different substitution pattern on the benzyl ring.
1-(3,5-dimethoxybenzyl)-4-(2,3-dimethoxybenzyl)piperazine: Similar structure with fewer methoxy groups on the benzyl ring.
Uniqueness
1-(3,5-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine is unique due to its specific substitution pattern on the benzyl rings, which may confer distinct chemical and biological properties. The presence of multiple methoxy groups can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[(3,5-dimethoxyphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O5/c1-26-19-12-17(13-20(14-19)27-2)15-24-8-10-25(11-9-24)16-18-6-7-21(28-3)23(30-5)22(18)29-4/h6-7,12-14H,8-11,15-16H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOHFHDGOBHSTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)CC3=CC(=CC(=C3)OC)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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